molecular formula C19H22N6O3S B10870087 [(4E)-1-(1,3-benzothiazol-2-yl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid

[(4E)-1-(1,3-benzothiazol-2-yl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid

Cat. No.: B10870087
M. Wt: 414.5 g/mol
InChI Key: DSIKWMGZPMNRJT-CIAFOILYSA-N
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Description

[(4E)-1-(1,3-benzothiazol-2-yl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4E)-1-(1,3-benzothiazol-2-yl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone.

    Coupling of the Benzothiazole and Pyrazole Rings: This step involves the formation of a carbon-nitrogen bond between the benzothiazole and pyrazole rings, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the pyrazole ring.

    Substitution: Nucleophilic substitution reactions can take place at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can lead to sulfoxides or sulfones, while reduction of the pyrazole ring can yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [(4E)-1-(1,3-benzothiazol-2-yl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound can be used as a probe to study various biochemical processes. Its ability to interact with different biological targets makes it a valuable tool for research.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its interactions with specific molecular targets can be exploited to develop new drugs for various diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its structural features can be harnessed to create polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [(4E)-1-(1,3-benzothiazol-2-yl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds containing the benzothiazole ring, such as riluzole and ethoxzolamide, have similar structural features and biological activities.

    Piperazine Derivatives: Compounds like pramipexole and sibenadet, which contain the piperazine moiety, share some similarities in their chemical behavior and applications.

    Pyrazole Derivatives: Compounds such as celecoxib and rimonabant, which feature the pyrazole ring, have comparable properties and uses.

Uniqueness

[(4E)-1-(1,3-benzothiazol-2-yl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid is unique due to its combination of three distinct heterocyclic rings. This structural complexity allows for a wide range of interactions and applications that are not possible with simpler compounds.

Properties

Molecular Formula

C19H22N6O3S

Molecular Weight

414.5 g/mol

IUPAC Name

2-[2-(1,3-benzothiazol-2-yl)-4-[(E)-C-methyl-N-(4-methylpiperazin-1-yl)carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetic acid

InChI

InChI=1S/C19H22N6O3S/c1-12(21-24-9-7-23(2)8-10-24)17-14(11-16(26)27)22-25(18(17)28)19-20-13-5-3-4-6-15(13)29-19/h3-6,22H,7-11H2,1-2H3,(H,26,27)/b21-12+

InChI Key

DSIKWMGZPMNRJT-CIAFOILYSA-N

Isomeric SMILES

C/C(=N\N1CCN(CC1)C)/C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)CC(=O)O

Canonical SMILES

CC(=NN1CCN(CC1)C)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)CC(=O)O

Origin of Product

United States

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